molecular formula C15H10O2 B14750627 9H-Phenanthro[2,3-d][1,3]dioxole CAS No. 224-09-9

9H-Phenanthro[2,3-d][1,3]dioxole

Cat. No.: B14750627
CAS No.: 224-09-9
M. Wt: 222.24 g/mol
InChI Key: GYZRLJRGRZCJPF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Phenanthro[2,3-d][1,3]dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenanthrene derivatives with reagents that facilitate the formation of the dioxole ring. For instance, the cyclization can be achieved using reagents such as acetic anhydride and sulfuric acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 9H-Phenanthro[2,3-d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9H-Phenanthro[2,3-d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

  • Phenanthro[3,4-d][1,3]dioxole
  • Phenanthro[9,10-d][1,3]dioxole
  • Benzo[d][1,3]dioxole

Comparison: 9H-Phenanthro[2,3-d][1,3]dioxole is unique due to its specific ring fusion pattern and electronic properties. Compared to other similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

CAS No.

224-09-9

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

naphtho[2,1-f][1,3]benzodioxole

InChI

InChI=1S/C15H10O2/c1-2-4-12-10(3-1)5-6-11-7-14-15(8-13(11)12)17-9-16-14/h1-8H,9H2

InChI Key

GYZRLJRGRZCJPF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CC4=CC=CC=C43

Origin of Product

United States

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